Methyl 4-({3-[4-(ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate
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Description
The compound is a complex organic molecule that contains several functional groups, including an ester group (COOCH3), a thiazolidine ring (a five-membered ring containing nitrogen and sulfur), and an amine group (NH2) attached to a benzyl group (C6H5CH2). These functional groups suggest that the compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyl group, being aromatic, would contribute to the compound’s stability. The thiazolidine ring, being a heterocycle, could also have interesting electronic properties .Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with organometallic compounds . The amine group could participate in reactions such as acylation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the ester group might give it a pleasant smell, as many esters are fragrant .Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 4-[[5-(4-methoxycarbonylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c1-3-29-20(26)15-6-4-13(5-7-15)12-23-18(24)17(30-21(23)27)22-16-10-8-14(9-11-16)19(25)28-2/h4-11,17,22H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYFOELRQWCIJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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